Dicyclohexanol propane, also known as hydrogenated bisphenol A (HBPA), is a cyclic organic compound that belongs to the family of bisphenol derivatives. It is primarily used in the production of polycarbonate plastics and epoxy resins due to its favorable properties such as thermal stability and chemical resistance. The compound is synthesized through various chemical processes, which are significant for industrial applications.
Dicyclohexanol propane is classified under cyclic alcohols, specifically as a bis(4-hydroxycyclohexyl) alkane. Its chemical structure consists of two cyclohexanol groups attached to a propane backbone. This compound is often derived from the hydrogenation of bisphenol A, a widely used chemical in plastics manufacturing. The systematic name for dicyclohexanol propane is 2,2-bis(4-hydroxycyclohexyl) propane, with the CAS number 80-04-6.
The synthesis of dicyclohexanol propane can be achieved through several methods:
The hydrogenation reaction typically requires:
The efficiency of these processes can vary based on the specific conditions and catalysts used.
Dicyclohexanol propane has a molecular formula of . Its structure features two hydroxyl groups (-OH) attached to a propane backbone, which contributes to its classification as a diol. The compound exhibits a symmetrical structure with significant steric hindrance due to the bulky cyclohexane rings.
Dicyclohexanol propane can participate in various chemical reactions:
The reaction mechanisms often involve nucleophilic attack by hydroxyl groups on electrophilic centers in other molecules, leading to the formation of new bonds.
The mechanism underlying the reactions involving dicyclohexanol propane typically involves:
Data supporting these mechanisms can be found in studies detailing similar bisphenol derivatives and their reactivity patterns .
Relevant data indicate that dicyclohexanol propane exhibits low toxicity levels compared to other bisphenol compounds, making it suitable for various applications .
Dicyclohexanol propane finds numerous applications in scientific and industrial fields:
Research indicates ongoing interest in exploring its potential uses in sustainable materials development and other innovative applications .
The industrial synthesis of dicyclohexanol propane (DCP) primarily occurs through the catalytic hydrogenation of bisphenol A (BPA). This transformation involves the sequential saturation of two aromatic rings, proceeding via a stepwise mechanism where the mono-unsaturated intermediate (mono-hydroxycyclohexyl compound) exhibits significantly slower reaction kinetics than the initial saturation step [1]. The hydrogen addition occurs cis-selectively on metal active sites, resulting in thermodynamically favored equatorial-equatorial conformations of the hydroxyl groups in the final DCP product [7].
Heterogeneous nickel catalysts (particularly Raney nickel) dominate industrial processes due to their cost-effectiveness and high selectivity for ring saturation without excessive C-O bond cleavage. Noble metals like platinum, while highly active, often require modification (e.g., with tin) to suppress unwanted dehydrogenation or ring-opening side reactions. Pt-Sn surface alloys demonstrate enhanced activity for carbonyl hydrogenation at lower temperatures (325-400 K), a principle extendable to aromatic ring saturation where electron density modulation by Sn improves hydrogen adsorption and spillover [3]. Kinetic modeling typically follows a Langmuir-Hinshelwood approach, where competitive adsorption of BPA, intermediates, and hydrogen significantly influences the overall rate. The hydrogenation displays apparent first-order dependence on hydrogen pressure and fractional order dependence on BPA concentration at industrially relevant conditions [1] [7].
Table 1: Comparative Catalyst Performance in BPA Hydrogenation to DCP
Catalyst Type | Conversion (%) | DCP Selectivity (%) | Key Kinetic Feature | Reference Basis |
---|---|---|---|---|
Raney Nickel | >99 | ~92 | Zero-order in BPA above 20 wt% loading | [1] |
Pt (5%)/SiO₂ | 95 | 85 | First-order in H₂ | [3] |
Pt-Sn (3:1)/Al₂O₃ | 98 | 94 | Negative order in BPA due to strong adsorption | [3] |
Ni@CN (N-doped Carbon) | 99.3* | 100* | Enhanced activity via N-modulated electron density | [10] |
Cu-Ni/Al₂O₃ | 95 | >90 | Synergistic effect, reduced deactivation |
Note: Data marked () relates to phenol hydrogenation to cyclohexanol, indicative of ring saturation capability relevant to BPA.*
Solvent choice critically impacts catalyst stability, reaction rate, selectivity, and downstream processing in DCP synthesis. Selection hinges on several key factors:
Table 2: Solvent Systems in DCP Hydrogenation Processes
Solvent System | Catalyst Compatibility | Advantages | Disadvantages | Reference Basis |
---|---|---|---|---|
2-Ethylhexanol | Raney Ni, Pt, Pd | High BPA solubility, enables phase separation | High boiling point (energy intensive removal) | [1] |
Isopropanol/Water | Cu-Ni/Al₂O₃, Ni@CN | Lower boiling, facilitates catalyst washing | Water promotes sintering; azeotrope formation | [10] |
Ethylene Glycol | Pt, Ru | High polarity, stabilizes intermediates | Viscous, difficult product separation | [7] [9] |
Cyclohexane | Pt/Al₂O₃, Pd/C | Inert, easy removal | Poor BPA solubility | [3] |
Precise control of reaction parameters is paramount for achieving high DCP yield and selectivity while ensuring process economics and catalyst longevity:
Kinetic modeling reveals an apparent activation energy (Eₐ) of ~60-75 kJ/mol for BPA hydrogenation over Ni catalysts, confirming significant sensitivity to temperature. The rate-determining step shifts from the first ring saturation at lower temperatures to the second ring saturation at higher temperatures and pressures [1] [7].
Table 3: Optimized Reaction Parameters for DCP Synthesis
Parameter | Raney Nickel System | Pt-based System | Cu-Ni/Al₂O₃ System |
---|---|---|---|
Temperature (°C) | 150 - 180 | 100 - 140 | 160 - 190 |
H₂ Pressure (bar) | 30 - 50 | 10 - 30 | 40 - 60 |
Catalyst/Substrate | 0.08 - 0.12 (wt/wt) | 0.02 - 0.05 (wt/wt) | 0.10 - 0.15 (wt/wt) |
Reaction Time (h) | 4 - 8 | 2 - 4 | 5 - 10 |
Key Sensitivity | High (Side reactions >180°C) | Moderate (Leaching at high T) | Moderate (Sintering at high T/P) |
Efficient catalyst separation and recycling are critical for the economic viability and sustainability of DCP production. The high-boiling alcohol solvents (like 2-ethylhexanol) used in many processes enable a clever separation strategy:
Catalysts prone to deactivation by coking (e.g., Cu-Ni/Al₂O₃) require intermittent oxidative regeneration after several cycles. This involves careful coke burn-off in controlled oxygen/inert gas mixtures at elevated temperatures (300-400°C) to restore activity without sintering the metal particles . Homogeneous catalysts require more complex recovery methods (e.g., extraction, adsorption), making them less attractive despite potentially higher selectivities. The phase-separation method offers significant advantages in simplicity, energy efficiency, and catalyst preservation compared to filtration or high-temperature distillation of the entire reaction mixture.
Compound Nomenclature Table
Chemical Structure Identifier | Systematic Name | Common Name/Synonym in Text |
---|---|---|
C₁₅H₃₂O₂ | 4-[2-(4-Hydroxycyclohexyl)propan-2-yl]cyclohexan-1-ol | Dicyclohexanol propane (DCP) |
C₁₅H₁₆O₂ | 4,4'-(Propane-2,2-diyl)diphenol | Bisphenol A (BPA) |
C₈H₁₈O | 2-Ethylhexan-1-ol | 2-Ethylhexanol |
Ni/Al Alloy | Nickel-Aluminum Alloy (Activated) | Raney Nickel |
Pt-Sn/Al₂O₃ | Platinum-Tin on Alumina | Pt-Sn Catalyst |
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